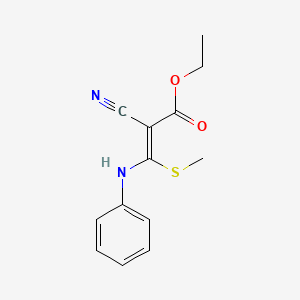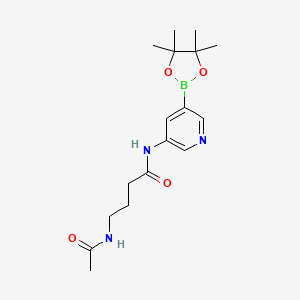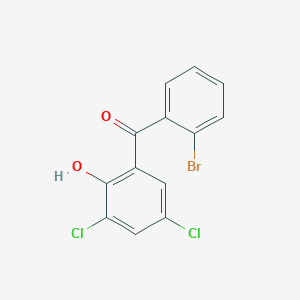
Silanamine, N-(2-phenylethyl)-1,1,1-trimethyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Silanamine, N-(2-phenylethyl)-1,1,1-trimethyl- is a chemical compound that belongs to the class of organosilicon compounds It is characterized by the presence of a silicon atom bonded to an amine group and a phenylethyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Silanamine, N-(2-phenylethyl)-1,1,1-trimethyl- typically involves the reaction of trimethylsilyl chloride with 2-phenylethylamine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually involve refluxing the reactants in an organic solvent such as toluene or dichloromethane.
Industrial Production Methods
On an industrial scale, the production of Silanamine, N-(2-phenylethyl)-1,1,1-trimethyl- can be achieved through continuous flow processes. These processes involve the use of automated reactors that allow for precise control of reaction conditions, leading to higher yields and purity of the final product. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process.
化学反応の分析
Types of Reactions
Silanamine, N-(2-phenylethyl)-1,1,1-trimethyl- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes.
Reduction: Reduction reactions can lead to the formation of silanes.
Substitution: The amine group can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
Oxidation: Silanols and siloxanes.
Reduction: Silanes.
Substitution: Various substituted silanamines depending on the electrophile used.
科学的研究の応用
Silanamine, N-(2-phenylethyl)-1,1,1-trimethyl- has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other organosilicon compounds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential use in drug delivery systems and as a therapeutic agent.
Industry: It is used in the production of silicone-based materials and coatings.
作用機序
The mechanism of action of Silanamine, N-(2-phenylethyl)-1,1,1-trimethyl- involves its interaction with various molecular targets. The phenylethyl group allows for interactions with aromatic systems, while the silicon atom can form bonds with oxygen or nitrogen atoms in biomolecules. These interactions can lead to changes in the structure and function of the target molecules, resulting in various biological effects.
類似化合物との比較
Similar Compounds
- Silanamine, N-(2-phenylethyl)-1,1,1-triphenyl-
- Silanamine, N-(2-phenylethyl)-1,1,1-trimethyl-
Uniqueness
Silanamine, N-(2-phenylethyl)-1,1,1-trimethyl- is unique due to its specific combination of a silicon atom with a phenylethyl group and three methyl groups. This unique structure imparts distinct chemical properties and reactivity compared to other similar compounds. The presence of the phenylethyl group allows for specific interactions with aromatic systems, making it valuable in various applications.
特性
IUPAC Name |
2-phenyl-N-trimethylsilylethanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NSi/c1-13(2,3)12-10-9-11-7-5-4-6-8-11/h4-8,12H,9-10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJDNGNISLLHUCN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)NCCC1=CC=CC=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NSi |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20146393 |
Source


|
| Record name | Silanamine, N-(2-phenylethyl)-1,1,1-trimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20146393 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10433-33-7 |
Source


|
| Record name | Silanamine, N-(2-phenylethyl)-1,1,1-trimethyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010433337 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Silanamine, N-(2-phenylethyl)-1,1,1-trimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20146393 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。










![{[4-(2-Methylpropyl)phenyl]methyl}(propyl)amine](/img/structure/B6333141.png)



